Antifungal Activity Against C. albicans: Ranacyclin-B-RN6 vs. Ranacyclin-B-RN1 and Ranacyclin-B-RN2
Ranacyclin-B-RN6 inhibits Candida albicans with an MIC of 46.7 µM, whereas Ranacyclin-B-RN1 and Ranacyclin-B-RN2—which differ by one or two amino acids within the trypsin-inhibitory loop—show no detectable antifungal activity in the same assay system [1][2]. This functional divergence arises from the Asn11 substitution in RN6, a position that is occupied by Lys11 in RN1 and Gly9 in RN2 [3].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against C. albicans |
|---|---|
| Target Compound Data | MIC = 46.7 µM (C. albicans) |
| Comparator Or Baseline | Ranacyclin-B-RN1: no activity; Ranacyclin-B-RN2: no activity |
| Quantified Difference | Qualitative gain of antifungal activity (46.7 µM vs. inactive) |
| Conditions | Broth microdilution assay; C. albicans strain; data sourced from same primary study (Yan et al., 2012) |
Why This Matters
For laboratories screening antifungal lead peptides, Ranacyclin-B-RN6 provides the only antifungal hit among the Hylarana nigrovittata ranacyclin cluster, directly impacting procurement decisions for antifungal discovery programs.
- [1] DRAMP database. DRAMP02281 - Ranacyclin-B-RN6. http://dramp.cpu-bioinfor.org (accessed May 2026). View Source
- [2] NovoPro Labs. Ranacyclin-B-RN1 peptide product page. https://www.novoprolabs.com/p/ranacyclin-b-rn1-313638.html (accessed May 2026). View Source
- [3] Yan X, Liu H, Yang X, et al. Bi-functional peptides with both trypsin-inhibitory and antimicrobial activities are frequent defensive molecules in Ranidae amphibian skins. Amino Acids. 2012;43(1):309-316. Table 1 (sequence alignment). View Source
